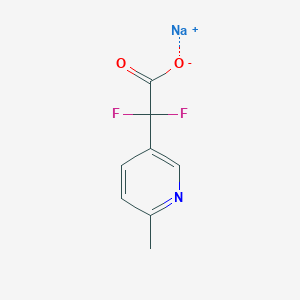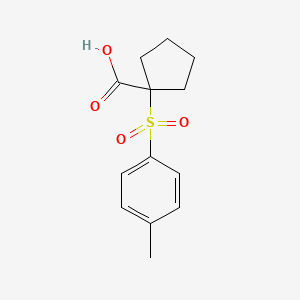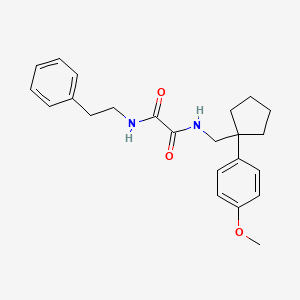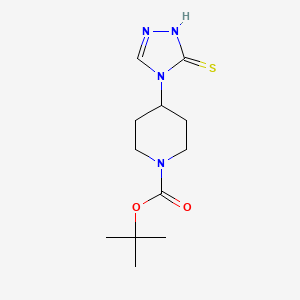
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromo- and nitro-substituted compounds is well-documented in the provided papers. For instance, paper describes a multi-step synthesis of a bromo-fluorophenyl-imidazopyridinone, which involves nitration, chlorination, N-alkylation, reduction, and condensation. Similarly, paper details the synthesis of bromo-chloropyridinyl-pyrazole carboxamides from pyrazole carbonyl chloride and phenylhydroxyamines, which are prepared by reducing nitrobenzene compounds. These methods could potentially be adapted for the synthesis of "3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of bromo- and nitro-substituted compounds are characterized using various techniques such as IR, NMR, and HRMS, as seen in paper . The crystal structure of a related compound is detailed in paper , providing insights into the spatial arrangement of atoms and the geometry of the molecule. These techniques would be applicable for analyzing the molecular structure of "3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted compounds is explored in several papers. For example, paper discusses the rearrangement of aminoisoxazolones to imidazopyridines and indoles in the presence of triethylamine. Paper mentions the bromination of pyrroline oxides, although no 3-bromo compounds were observed. These studies suggest that bromo- and nitro-substituted compounds can participate in various chemical reactions, which could be relevant for further functionalization of "3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one."
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and nitro-substituted compounds are influenced by their functional groups and molecular structure. Paper describes the anion binding and color change signaling deprotonation of nitrophenyl derivatives of pyrrole diamides. These properties are important for applications in sensing and molecular recognition. The properties of "3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one" would likely be affected by the presence of the bromo and nitro groups, which could be investigated using similar approaches.
科学的研究の応用
Synthesis of Biologically Active Compounds
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one is an essential intermediate in synthesizing various biologically active compounds. It serves as a crucial building block in constructing complex molecular structures, particularly in pharmaceutical research and development. For example, Linxiao Wang et al. (2016) illustrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound related to 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one, highlighting the multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation. This method showcases the intricate pathways and methodologies in synthesizing complex organic compounds with potential pharmacological properties (Wang et al., 2016).
Chemical Synthesis and Structure Analysis
The compound also plays a role in studying chemical structures and synthesis pathways. For instance, its derivatives and related compounds have been utilized in synthesizing novel bicyclic pyrrolidine nitroxides through partial Favorskii rearrangement, showcasing its versatility in constructing complex molecular structures with varied chemical properties (Babič & Pečar, 2008).
Molecular Aggregation and Bonding Studies
Additionally, the compound and its derivatives contribute to understanding molecular aggregation and bonding interactions. For example, research on similar compounds has provided insights into the formation of hydrogen-bonded dimers and molecular ladders through N-H...N and C-H...π(pyridine) hydrogen bonds, enriching the knowledge of molecular interactions and crystal structure formations (Quiroga et al., 2010).
将来の方向性
The future directions for “3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a common feature in many biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, “3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one” and similar compounds could be of interest in the development of new therapeutic agents.
作用機序
Target of Action
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one may also interact with multiple targets.
Mode of Action
It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This suggests that 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrolidine derivatives, are known to possess various biological activities, affecting a wide range of pathways . It is plausible that 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one may also affect a variety of biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one may have favorable pharmacokinetic properties.
Result of Action
Given the broad biological activities of similar compounds, it is likely that 3-bromo-1-(3-nitrophenyl)pyrrolidin-2-one may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one may be influenced by its molecular environment.
特性
IUPAC Name |
3-bromo-1-(3-nitrophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-9-4-5-12(10(9)14)7-2-1-3-8(6-7)13(15)16/h1-3,6,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBVAEDSNFSZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)




![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)




